molecular formula C12H13N3O3 B2564092 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid CAS No. 1155504-36-1

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid

Cat. No.: B2564092
CAS No.: 1155504-36-1
M. Wt: 247.254
InChI Key: HHAXZSJCVWZZMP-UHFFFAOYSA-N
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Description

“2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid” is a compound that falls under the category of quinazolinones . Quinazolinones are fused heterocyclic compounds that have a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This makes them an important pharmacophore and a privileged structure in medicinal chemistry .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . A green synthetic procedure has been developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . This procedure uses two green chemistry approaches: utilization of the Deep Eutectic Solvent (DES) and microwave-induced synthesis . The first step includes the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, which is performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one is performed in a microwave-induced reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinazolinone ring, which is a fused heterocyclic compound . The structure also includes a methyl group attached to an amino group, which is further attached to an acetic acid group .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For instance, they can react with heterocyclic amines, such as 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one, and 3-amino-2-methylquinazolinone, as well as with diamines, such as o-phenylenediamine, p-phenylenediamine, ethylenediamine, semicarbazide hydrochloride, and thiosemicarbazide under different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. The compound has a molecular weight of 350.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 and a topological polar surface area of 73.8 Ų .

Scientific Research Applications

Synthesis and Characterization

Compounds related to "2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid" have been synthesized and characterized for their potential applications in various fields. For instance, Sahu et al. (2008) explored the synthesis, characterization, and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, highlighting their significant analgesic and anti-inflammatory activities. This suggests the compound's potential utility in developing new pharmaceutical agents (Sahu et al., 2008).

Antimicrobial and Anticonvulsant Activity

Research has also focused on the antimicrobial and anticonvulsant activities of derivatives. El Kayal et al. (2019) investigated new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for their in vivo and in silico anticonvulsant activity, revealing promising results for further research in anticonvulsant drug development (El Kayal et al., 2019).

Green Synthesis Approaches

There's an emphasis on green chemistry in synthesizing related compounds. Zhaleh et al. (2016) demonstrated a green protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-ones using lactic acid as a catalyst under solvent-free conditions, pointing towards environmentally friendly synthesis methods (Zhaleh et al., 2016).

Corrosion Inhibition

The derivatives have been evaluated for their corrosion inhibition properties. Kadhim et al. (2017) studied 2-methyl-4H-benzo[d][1,3]oxazin-4-one (BZ1) and 3-amino-2-methylquinazolin-4(3H)-one (BZ2) for their corrosion inhibition efficiency on mild steel, indicating the potential application of these compounds in protecting metals from corrosion (Kadhim et al., 2017).

Mechanism of Action

The mechanism of action of quinazolinone derivatives is diverse and depends on their structure. They have been found to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These activities are often attributed to their interaction with various biological targets. For example, some quinazolinone derivatives have shown COX-2 inhibitory activity , while others have been found to inhibit enzymes such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase .

Future Directions

Given the wide range of biological activities exhibited by quinazolinone derivatives, there is considerable interest in synthesizing new quinazolinone derivatives with potent antimicrobial and cytotoxic activities . The development of green synthetic procedures, such as the one mentioned above, is also a promising direction for future research . Furthermore, the exploration of the various biological targets of quinazolinone derivatives could lead to the discovery of new therapeutic applications .

Properties

IUPAC Name

2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXZSJCVWZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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